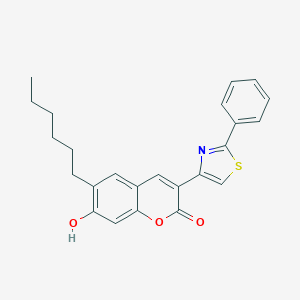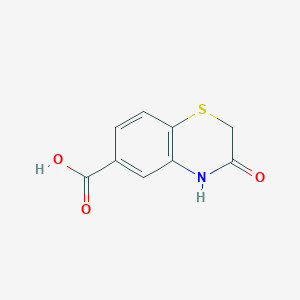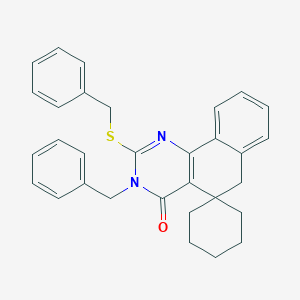![molecular formula C15H9ClF3N3O2 B188496 Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 5834-71-9](/img/structure/B188496.png)
Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, also known as Methyl TFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazolo[1,5-a]pyrimidine derivative that has shown promising results in various bioassays and drug discovery studies.
Mécanisme D'action
The mechanism of action of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP involves the inhibition of various kinases, including JAK2, FLT3, and CDK2. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has been shown to exhibit potent inhibitory activity against various kinases, including JAK2, FLT3, and CDK2. Additionally, this compound has been shown to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP in lab experiments is its potent inhibitory activity against various kinases, which makes it an attractive compound for drug discovery and development studies. Additionally, this compound has been shown to have anti-cancer and neuroprotective effects, which may have potential applications in the treatment of various diseases. However, one of the limitations of using Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP and its potential applications in the treatment of various diseases. Furthermore, the development of more potent and selective derivatives of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP may have potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP is a multi-step process that involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-5-(ethoxycarbonyl)-2-hydroxybenzaldehyde. The resulting compound is then reacted with hydrazine hydrate to form 5-(4-chlorophenyl)-1H-pyrazole-3-carboxaldehyde. This intermediate is then reacted with trifluoroacetic anhydride to form Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP.
Applications De Recherche Scientifique
Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has shown potential in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been shown to exhibit potent inhibitory activity against various kinases, including JAK2, FLT3, and CDK2. Additionally, Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has been shown to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
5834-71-9 |
|---|---|
Nom du produit |
Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
Formule moléculaire |
C15H9ClF3N3O2 |
Poids moléculaire |
355.7 g/mol |
Nom IUPAC |
methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C15H9ClF3N3O2/c1-24-14(23)11-7-13-20-10(8-2-4-9(16)5-3-8)6-12(15(17,18)19)22(13)21-11/h2-7H,1H3 |
Clé InChI |
NQFLPDVZZYIGEB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F |
SMILES canonique |
COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



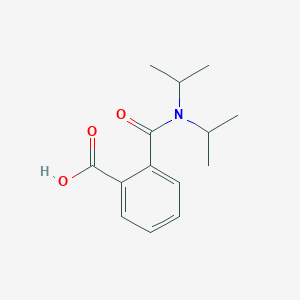
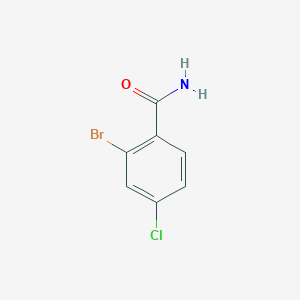
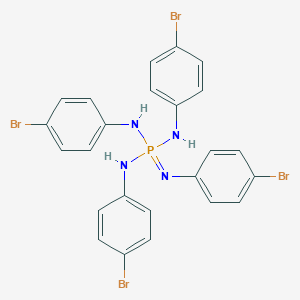
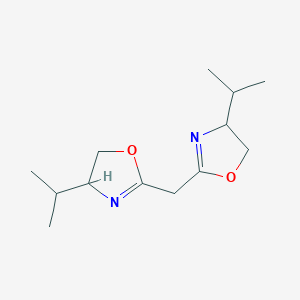
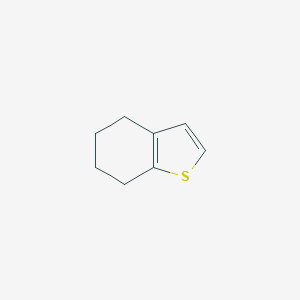
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)

